NVP-HSP990

描述

NVP-HSP990 是一种新型的小分子热休克蛋白 90 (HSP90) 抑制剂。热休克蛋白 90 是一种分子伴侣,在蛋白质折叠、组装和运输中起着至关重要的作用。 This compound 在体外和体内研究中均显示出有效且广泛的抗肿瘤活性 。 它以其高口服生物利用度和抑制热休克蛋白 90 多种亚型的能力而闻名,包括热休克蛋白 90 α、热休克蛋白 90 β 和葡萄糖调节蛋白 94 .

准备方法

NVP-HSP990 的合成涉及多个步骤,包括关键中间体的制备及其随后的偶联反应。 合成路线通常从制备取代苯甲酰胺开始,然后在特定反应条件下与吡啶衍生物偶联 。最终产物通过纯化和结晶过程获得。 This compound 的工业生产方法涉及优化这些合成路线,以实现高收率和纯度,同时确保成本效益和可扩展性 .

化学反应分析

NVP-HSP990 经历各种化学反应,包括氧化、还原和取代反应。 这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及用于取代反应的亲核试剂 。这些反应形成的主要产物取决于所用条件和试剂。 例如,this compound 的氧化会导致羟基化衍生物的形成,而还原会导致脱氧产物 .

科学研究应用

Preclinical Studies

- Multiple Myeloma : Research indicates that NVP-HSP990 demonstrates significant activity against multiple myeloma cells. In vitro studies showed that treatment with this compound resulted in a dose-dependent decrease in viability of myeloma cell lines, with notable effects observed at concentrations as low as 50 nM. The compound effectively downregulated client proteins such as AKT and RAF-1 while upregulating stress response proteins like HSP72, indicating a robust mechanism of action against malignant cells .

- Glioma : In studies involving glioma tumor-initiating cells, this compound exhibited potent cytotoxic effects. It was found to impair the proliferation of these cells significantly and promote differentiation into neuronal lineages. The compound's efficacy was linked to its ability to reduce levels of Olig2, a key marker associated with glioma stem cell properties .

- Gastric Cancer : this compound has shown effectiveness in gastric cancer models, particularly in c-Met amplified GTL-16 xenograft models. A single oral dose resulted in sustained downregulation of c-Met and induced HSP70 expression, which is indicative of effective HSP90 inhibition .

Summary of Preclinical Findings

| Cancer Type | Effect Observed | Key Findings |

|---|---|---|

| Multiple Myeloma | Significant cell death | Downregulation of AKT and RAF-1; upregulation of HSP72 |

| Glioma | Impaired proliferation | Induction of differentiation; reduction of Olig2 levels |

| Gastric Cancer | Tumor growth inhibition | Downregulation of c-Met; induction of HSP70 |

Applications in Viral Infections

This compound has also been investigated for its antiviral properties, particularly against rotavirus infections.

Mechanism Against Viral Infections

HSP90 is crucial for the replication cycle of several viruses, including rotavirus. By inhibiting HSP90, this compound disrupts the viral life cycle without blocking initial infection establishment.

Efficacy Studies

In vitro studies demonstrated that this compound significantly inhibited rotavirus replication and restored gene expressions affected by the virus in intestinal cells. Animal studies further confirmed its efficacy by alleviating rotavirus-induced diarrhea and preventing intestinal lesions in BALB/c suckling mice .

Summary of Antiviral Findings

| Viral Infection | Effect Observed | Key Findings |

|---|---|---|

| Rotavirus | Inhibition of replication | Restoration of gene expression; alleviation of diarrhea |

作用机制

相似化合物的比较

生物活性

NVP-HSP990 is a novel small-molecule inhibitor of heat shock protein 90 (HSP90) that has garnered attention for its potential therapeutic applications in oncology and virology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, effects on various cell types, and potential clinical applications.

This compound functions primarily by inhibiting the ATPase activity of HSP90, which is crucial for the stability and function of numerous client proteins involved in cancer progression and viral infections. By disrupting the HSP90-client protein complex, this compound leads to the degradation of oncogenic proteins and induces stress responses in cells.

- HSP90 Isoforms Targeted :

- HSP90α: IC50 = 0.6 nM

- HSP90β: IC50 = 0.8 nM

- GRP94: IC50 = 8.5 nM

- TRAP-1: IC50 = 320 nM

These values indicate a potent selectivity towards HSP90 isoforms compared to other enzymes and receptors, highlighting its potential as a targeted therapeutic agent .

Antitumor Activity

This compound has demonstrated significant antiproliferative effects across various tumor cell lines and primary patient samples. In vitro studies have shown that it effectively inhibits the growth of multiple cancer types, including gastric tumors, gliomas, and multiple myeloma (MM).

Case Study: Gastric Tumors

In studies involving GTL-16 gastric tumor cells:

- This compound induced dissociation of the HSP90-p23 complex.

- It resulted in downregulation of c-Met and upregulation of Hsp70.

- A single oral dose of 15 mg/kg led to sustained downregulation of c-Met in xenograft models .

Case Study: Multiple Myeloma

In MM cell lines:

- This compound induced G2 cell cycle arrest and apoptosis.

- It showed synergistic effects when combined with melphalan or HDAC inhibitors.

- The EC50 values for sensitive MM cell lines were approximately 20-54 nM, indicating strong efficacy .

Antiviral Activity

Recent studies have highlighted this compound's potential as an antiviral agent against rotavirus (RV).

- Effects on Rotavirus Infection :

- This compound significantly inhibited RV replication without blocking initial infection.

- It restored gene expression profiles disrupted by RV infection in intestinal epithelial cells.

- In vivo studies demonstrated its ability to alleviate RV-induced diarrhea and prevent intestinal lesions in BALB/c suckling mice .

Summary of Biological Activity

The following table summarizes key findings regarding the biological activity of this compound:

| Activity | Cell Type / Model | IC50/Effect | Outcome |

|---|---|---|---|

| Antitumor | Gastric Tumors (GTL-16) | IC50 < 1 nM | Tumor growth inhibition |

| Antitumor | Multiple Myeloma | EC50 = 20-54 nM | Induction of apoptosis and cell cycle arrest |

| Antiviral | Rotavirus Infection | Inhibition without blocking entry | Alleviation of diarrhea in animal models |

| Mechanism | HSP90 Isoforms | IC50 values ranging from 0.6 to 320 nM | Targeting oncogenic proteins |

属性

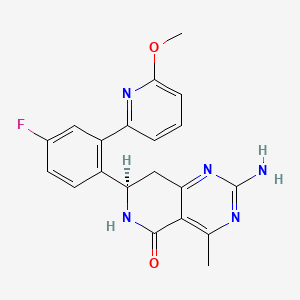

IUPAC Name |

(7R)-2-amino-7-[4-fluoro-2-(6-methoxypyridin-2-yl)phenyl]-4-methyl-7,8-dihydro-6H-pyrido[4,3-d]pyrimidin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN5O2/c1-10-18-16(26-20(22)23-10)9-15(25-19(18)27)12-7-6-11(21)8-13(12)14-4-3-5-17(24-14)28-2/h3-8,15H,9H2,1-2H3,(H,25,27)(H2,22,23,26)/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSMQUUGTQYPVPD-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NC(=N1)N)CC(NC2=O)C3=C(C=C(C=C3)F)C4=NC(=CC=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C(=NC(=N1)N)C[C@@H](NC2=O)C3=C(C=C(C=C3)F)C4=NC(=CC=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50239429 | |

| Record name | HSP-990 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50239429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934343-74-5 | |

| Record name | HSP-990 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934343745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HSP-990 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50239429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HSP-990 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E0WBA7B62L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。